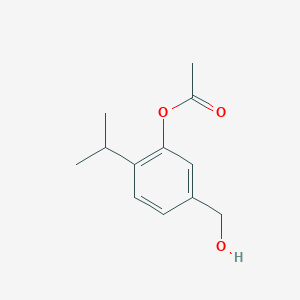![molecular formula C8H7N3S B13979757 1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole CAS No. 53835-28-2](/img/structure/B13979757.png)
1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole is a heterocyclic compound that features a fusion of benzimidazole and thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane or 1,3-dichloropropane in the presence of a base such as triethylamine. The reaction is usually carried out in refluxing ethanol, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole can be compared with other similar heterocyclic compounds:
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the benzimidazole fusion, resulting in different chemical and biological properties.
Benzimidazole: Lacks the thiadiazole ring, leading to variations in reactivity and applications.
Thiazolo[3,4-a]benzimidazole:
Uniqueness: this compound is unique due to its dual-ring structure, combining the properties of both benzimidazole and thiadiazole, which enhances its versatility in various applications.
List of Similar Compounds
- 1,3,4-Thiadiazole
- Benzimidazole
- Thiazolo[3,4-a]benzimidazole
- Thiadiazolo[3,2-a]pyrimidine
Propiedades
Número CAS |
53835-28-2 |
|---|---|
Fórmula molecular |
C8H7N3S |
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
1,3-dihydro-[1,2,4]thiadiazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C8H7N3S/c1-2-4-7-6(3-1)9-8-10-12-5-11(7)8/h1-4H,5H2,(H,9,10) |
Clave InChI |
HCHMTEKUBQPYNJ-UHFFFAOYSA-N |
SMILES canónico |
C1N2C3=CC=CC=C3N=C2NS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)


![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)





![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)


